![molecular formula C21H19N5O2 B2567817 5-ethyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921577-26-6](/img/structure/B2567817.png)
5-ethyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Description
5-ethyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C21H19N5O2 and its molecular weight is 373.416. The purity is usually 95%.
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Scientific Research Applications
- Anti-inflammatory Agents : The pyrazolo[4,3-c]pyridine scaffold has shown promise as an anti-inflammatory agent. Researchers investigate its potential to modulate inflammatory pathways and mitigate conditions like arthritis, asthma, and autoimmune diseases .
- Pesticides and Herbicides : Pyrazolo[4,3-c]pyridine derivatives have been explored as potential agrochemicals. Researchers study their effects on pests, weeds, and plant growth regulation .
- Aroma Compounds : 5-Ethyl-2-methylpyridine contributes to the nutty, roasted aroma in Parmigiano-Reggiano cheese. Understanding its flavor profile can aid in food product development .
- Solid-Phase Microextraction (SPME) : Researchers use this compound to study nanogram adsorption in SPME headspace and liquid sampling. It’s valuable for detecting trace analytes .
- Novel Synthesis Routes : Researchers explore innovative methods to produce 2-methyl-5-ethylpyridine (MEP) from acetaldehyde ammonia trimer (AAT). These synthetic pathways enhance our understanding of chemical transformations .
Medicinal Chemistry and Drug Development
Agricultural Science
Flavor and Fragrance Industry
Analytical Chemistry
Synthetic Chemistry
properties
IUPAC Name |
5-ethyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-3-25-12-16(20(27)23-18-11-7-8-14(2)22-18)19-17(13-25)21(28)26(24-19)15-9-5-4-6-10-15/h4-13H,3H2,1-2H3,(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLGYRFEZLDMDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=CC(=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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